molecular formula C19H20N2O2S B12605161 4,7-Benzothiazoledione, 6-[(4-butylphenyl)amino]-2,5-dimethyl- CAS No. 650635-90-8

4,7-Benzothiazoledione, 6-[(4-butylphenyl)amino]-2,5-dimethyl-

Cat. No.: B12605161
CAS No.: 650635-90-8
M. Wt: 340.4 g/mol
InChI Key: JVKDASLCCRSXKQ-UHFFFAOYSA-N
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Description

4,7-Benzothiazoledione, 6-[(4-butylphenyl)amino]-2,5-dimethyl- is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of a butylphenylamino group and two methyl groups attached to the benzothiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Benzothiazoledione, 6-[(4-butylphenyl)amino]-2,5-dimethyl- typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation and cyclization processes .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The choice of solvents, catalysts, and purification techniques can vary depending on the desired yield and purity of the final product. Optimization of reaction parameters is crucial to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

4,7-Benzothiazoledione, 6-[(4-butylphenyl)amino]-2,5-dimethyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzothiazole derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has explored its use as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,7-Benzothiazoledione, 6-[(4-butylphenyl)amino]-2,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4,7-Benzothiazoledione, 6-[(4-butylphenyl)amino]-2,5-dimethyl- include other benzothiazole derivatives with different substituents. Examples include:

  • 2-Aminobenzothiazole
  • 2-Methylbenzothiazole
  • 6-Phenylbenzothiazole

Uniqueness

The uniqueness of 4,7-Benzothiazoledione, 6-[(4-butylphenyl)amino]-2,5-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butylphenylamino group and two methyl groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

650635-90-8

Molecular Formula

C19H20N2O2S

Molecular Weight

340.4 g/mol

IUPAC Name

6-(4-butylanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione

InChI

InChI=1S/C19H20N2O2S/c1-4-5-6-13-7-9-14(10-8-13)21-15-11(2)17(22)16-19(18(15)23)24-12(3)20-16/h7-10,21H,4-6H2,1-3H3

InChI Key

JVKDASLCCRSXKQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=C(C(=O)C3=C(C2=O)SC(=N3)C)C

Origin of Product

United States

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